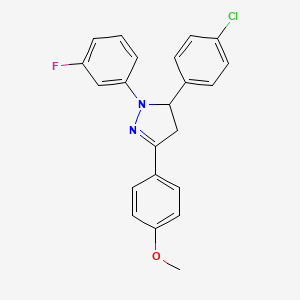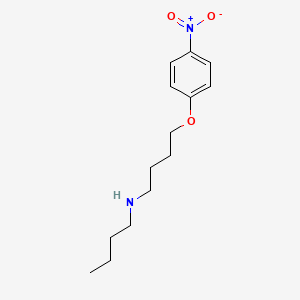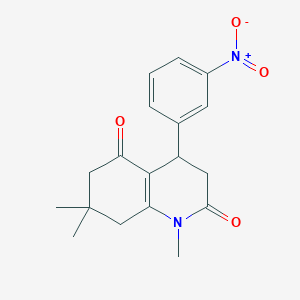
N~2~-(2,4-dichlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about is a complex organic molecule that contains several functional groups, including dichlorophenyl, ethoxyphenyl, and phenylsulfonyl groups attached to a glycinamide backbone . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the glycinamide backbone. Boronic acids, which may be structurally similar to some parts of this compound, are considered Lewis acids .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, boronic acids and their derivatives have been utilized in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the characteristics of its functional groups. For example, boronic acids have unique physicochemical and electronic characteristics .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-2-30-21-11-7-6-10-19(21)25-22(27)15-26(20-13-12-16(23)14-18(20)24)31(28,29)17-8-4-3-5-9-17/h3-14H,2,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHOCNJVXJSVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-3-({methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5094340.png)
![5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B5094352.png)
![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide](/img/structure/B5094358.png)
![2-[2-(4-methoxyphenyl)ethyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5094370.png)
![4-{[benzyl(butyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5094374.png)
![N-[2-[(3-acetylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide](/img/structure/B5094380.png)
![2-[4-(dimethylamino)phenyl]-3-(2-naphthyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5094386.png)
![4-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-butoxy-1-chlorobenzene](/img/structure/B5094391.png)
![6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5094404.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5094418.png)
![(1R,2R)-1-[2-(3,5-dimethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B5094420.png)



